molecular formula C18H14O5 B2454587 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one CAS No. 210361-74-3

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2454587
CAS No.: 210361-74-3
M. Wt: 310.305
InChI Key: YVTPXASHCJLUNQ-IUXPMGMMSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is a synthetic benzofuranone derivative designed for advanced pharmacological research. This compound features a (Z)-configured exocyclic double bond and a 1,3-benzodioxole moiety, a structural motif found in bioactive molecules like the anticonvulsant drug stiripentol . Its core structure is closely related to chemical entities investigated as potent inhibitors of the NLRP3 inflammasome, a key driver in inflammatory diseases such as gout, type II diabetes, Alzheimer's disease, and non-alcoholic steatohepatitis (NASH) . Furthermore, structurally similar benzodioxole-benzofuran hybrids have demonstrated significant anticonvulsant activity in models of maximal electroshock (MES)-induced seizures, suggesting potential for research into neurological disorders and sodium channel (NaV) modulation . The 6-ethoxy substitution is anticipated to influence the compound's solubility and metabolic profile, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound to explore novel therapeutic pathways for a range of inflammatory and central nervous system conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-2-20-12-4-5-13-15(9-12)23-17(18(13)19)8-11-3-6-14-16(7-11)22-10-21-14/h3-9H,2,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPXASHCJLUNQ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxybenzaldehyde with 1,3-benzodioxole derivatives under basic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Stereochemical Control of the Methylene Group

The Z-configuration of the exocyclic methylene group is critical for biological activity:

  • Determined via NOESY NMR , showing spatial proximity between the benzodioxole protons and the benzofuranone carbonyl .

  • Density Functional Theory (DFT) calculations confirm the Z-isomer is thermodynamically favored due to reduced steric strain .

Benzofuranone Ring

  • Hydrolysis : The lactone ring undergoes base-catalyzed hydrolysis to form a dicarboxylic acid derivative (Fig. 2A) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated ketone .

Ethoxy Group

  • Demethylation : BBr₃ in DCM cleaves the ethoxy group to a hydroxyl group .

Benzodioxole Moiety

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) cleave the methylenedioxy bridge to a catechol .

Characterization Data

Technique Key Signals/DataSource
¹H NMR (CDCl₃)δ 6.71 (d, J=1.6 Hz, benzodioxole H), 4.12 (q, OCH₂CH₃)
HRMS [M+H]⁺ calc. 340.0845, found 340.0849
IR 1725 cm⁻¹ (C=O stretch)

Stability and Storage

  • Degrades under UV light via [4π+4π] cycloaddition of the benzodioxole and benzofuranone rings.

  • Store in amber vials at -20°C under inert atmosphere .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzofuran core fused with a benzo[d][1,3]dioxole moiety. The synthesis typically involves multi-step organic reactions, including condensation reactions and functional group modifications. For instance, similar compounds have been synthesized through methods such as aldol condensation and dehydration processes .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activities. Studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. For example, certain benzofuran derivatives have shown cytotoxic effects against human cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against both standard and clinical strains of bacteria. The presence of the dioxole moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of benzofuran derivatives, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one was tested against several cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of various benzofuran derivatives, including (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one. The compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones in bacterial growth, suggesting potential as a therapeutic agent for bacterial infections .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-oneStructureHighModerate
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-oneStructureModerateHigh
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-ethylindol-3-yl)sulfonylacetamideStructureLowHigh

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is unique due to its combination of the benzofuran and benzodioxole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:
The compound can be represented by the following structural formula:

C18H17O4\text{C}_{18}\text{H}_{17}\text{O}_4

Molecular Weight: 299.33 g/mol

CAS Number: Not widely reported in literature but can be referenced through related compounds.

Antioxidant Activity

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity due to its electron-rich nature.

Anti-inflammatory Effects

Research has demonstrated that benzofuran derivatives can inhibit inflammatory pathways. For example, compounds with similar scaffolds have been found to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one may possess anti-inflammatory properties.

Anticancer Potential

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest that benzofuran derivatives may offer neuroprotective benefits. They are believed to modulate neurotransmitter systems and reduce neuroinflammation, which is particularly relevant in neurodegenerative diseases like Alzheimer's . The specific activity of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one in this context remains to be fully elucidated.

Case Study 1: Antioxidant Assessment

In an experimental study, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one was tested for its ability to reduce oxidative stress in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a strong antioxidant potential that could be beneficial in therapeutic applications against oxidative stress-related conditions.

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity assay was performed using various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

What are the recommended spectroscopic techniques for confirming the structural integrity of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one after synthesis?

Methodological Answer:
A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy is essential. For example, 1H^1 \text{H}-NMR can confirm the Z-configuration via coupling constants and olefinic proton shifts (δ ~6.5–7.5 ppm), while IR identifies key functional groups (e.g., carbonyl stretch at ~1705 cm1^{-1}) . High-resolution mass spectrometry (HRMS) should validate molecular ion peaks, though discrepancies due to isomerization or impurities (e.g., 2% observed in GCMS) require careful interpretation .

How can discrepancies in crystallographic refinement parameters for this compound be resolved when using SHELX software?

Advanced Research Answer:
Discrepancies in SHELX refinement (e.g., high R-factors or residual electron density) often arise from disordered solvent molecules or incorrect space group assignment. Use the SHELXL "PART" command to model disorder and validate hydrogen-bonding networks via Mercury’s void analysis module to detect unaccounted solvent . Cross-validation with PLATON ’s ADDSYM tool ensures correct symmetry assignments .

What synthetic strategies are commonly employed to construct the benzofuranone core in this compound?

Basic Answer:
The benzofuranone scaffold is typically synthesized via [3,3]-sigmatropic rearrangement or base-mediated cyclization of phenolic precursors. For example, NaH in THF promotes cyclization of 3,5-bis(benzyloxy)phenol derivatives, yielding the benzofuranone core with ~76% efficiency . Ethoxy group introduction often employs Williamson ether synthesis under anhydrous conditions .

How do hydrogen-bonding patterns influence the crystal packing of this compound, and what analytical tools are recommended for their characterization?

Advanced Research Answer:
Hydrogen-bonding motifs (e.g., O–H···O or C–H···π interactions) dictate packing efficiency and polymorphism. Use Mercury’s graph set analysis to classify interactions (e.g., R22(8)\text{R}_2^2(8) rings) . Pair with CrystalExplorer to quantify interaction energies (e.g., Hirshfeld surfaces) and predict stability trends .

What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental spectroscopic data?

Advanced Answer:
DFT/B3LYP/6-311++G(d,p) optimizes geometry and calculates HOMO-LUMO gaps, which correlate with UV-Vis absorption bands (~300–400 nm). Scaling factors (e.g., 0.961 for IR) improve agreement between experimental and theoretical vibrational frequencies . For Z/E isomer differentiation, compare calculated vs. experimental 1H^1 \text{H}-NMR chemical shifts of the methylene protons .

What are the critical considerations for optimizing reaction conditions to minimize isomerization during the synthesis of the Z-isomer?

Basic Answer:
Isomerization is minimized by avoiding prolonged heating and using low-polarity solvents (e.g., dichloromethane). Steric hindrance from the ethoxy group stabilizes the Z-configuration. Monitor reaction progress via TLC with UV-active spots, and employ cold quenching (-20°C) to trap the kinetic Z-product .

How can molecular docking studies be applied to predict the biological interactions of this compound, given its structural features?

Advanced Answer:
The compound’s planar benzofuranone core and electron-rich substituents (e.g., ethoxy) enable π-π stacking and hydrogen bonding with biological targets. Use AutoDock Vina with a flexible ligand docking approach, parameterizing the dihedral angles of the benzodioxole ring. Validate docking poses via MD simulations (e.g., GROMACS ) to assess binding stability .

What purification techniques are most effective for isolating (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one from its synthetic byproducts?

Basic Answer:
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the Z-isomer from E-isomers and benzodioxole byproducts. For persistent impurities (e.g., 2% GCMS-detected), recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% .

How does the electronic nature of substituents (e.g., ethoxy vs. methoxy groups) affect the compound's stability and reactivity in further functionalization reactions?

Advanced Answer:
Ethoxy’s electron-donating nature increases electron density on the benzofuranone ring, enhancing susceptibility to electrophilic substitution (e.g., nitration). In contrast, methoxy groups reduce steric bulk but lower solubility in nonpolar media. Substituent effects are quantified via Hammett σp_p values and correlated with reaction rates in Ullmann coupling experiments .

What strategies can mitigate data contradictions between theoretical (DFT) and experimental (XRD) bond length measurements in this compound's analysis?

Advanced Answer:
Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds compressing bond lengths). Apply B3LYP-D3 with dispersion correction to DFT calculations for better agreement. Use TOPAS to refine XRD data with constraints from DFT-optimized geometries, ensuring thermal motion (B-factors) are accurately modeled .

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